molecular formula C12H16O2 B8437951 2,2-Diallyl-1,3-cyclohexanedione

2,2-Diallyl-1,3-cyclohexanedione

Cat. No.: B8437951
M. Wt: 192.25 g/mol
InChI Key: OIQBPCZUCUEHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diallyl-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2-bis(prop-2-enyl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H16O2/c1-3-8-12(9-4-2)10(13)6-5-7-11(12)14/h3-4H,1-2,5-9H2

InChI Key

OIQBPCZUCUEHAT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)CCCC1=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

There were put 1.1 g of 1,3-cyclopentandione manufactured by Tokyo Chemical Industry Co., Ltd., and 20 mL of dry tetrahydrofuran manufactured by Kanto Chemical Co., Inc. in a 100 mL round-bottom flask. To the resultant mixture, 3.3 mL of ally acetate manufactured by Tokyo Chemical Industry Co., Ltd., 3.3 mL of 1,8-diazabicyclo[5.4.0]undec-7-ene manufactured by Tokyo Chemical Industry Co., Ltd., 10.55 mg of palladium acetate manufactured by N.E. Chemcat Corporation, and 49.31 mL of triphenylphosphine manufactured by Kanto Chemical Co., Inc. were added. The mixture was stirred for 23 hours at a room temperature under a nitrogen atmosphere. There was added 20 mL of ether to the reaction mixture, and the resultant mixture was washed twice with each 20 mL of saturated aqueous ammonium chloride. The washed mixture was further washed with 20 mL of water, and was further washed with 20 mL of a saturated sodium chloride solution. The washed mixture was dried over magnesium sulfate. The dried mixture was subjected to evaporation to remove the solvents contained therein. The obtained liquid was distilled in vacuo, thereby obtaining 1.85 g of 2,2-diallylcyclohexan-1,3-dione as a colorless and oily fraction at 55° C. under a pressure of 4 mmHg.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Quantity
49.31 mL
Type
reactant
Reaction Step Five
Quantity
10.55 mg
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight

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